

Mechanism of Valyl adenylate formation by Valyl-tRNA synthetase

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Compound of Interest		
Compound Name:	Valyl adenylate	
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An In-depth Technical Guide on the Mechanism of **Valyl Adenylate** Formation by Valyl-tRNA Synthetase

Introduction

ValyI-tRNA Synthetase (ValRS) is a crucial enzyme in the process of protein biosynthesis. It belongs to the class-I family of aminoacyI-tRNA synthetases (aaRSs), enzymes responsible for ensuring the fidelity of the genetic code by attaching the correct amino acid to its corresponding transfer RNA (tRNA).[1][2] This "charging" or "aminoacylation" process is a two-step reaction. The first and rate-limiting step, which is the focus of this guide, is the activation of the amino acid valine through the formation of a high-energy intermediate, **valyI adenylate** (Val-AMP).[2] [3] The overall reaction catalyzed by ValRS is:

- Valyl-AMP + tRNAVal ⇒ Valyl-tRNAVal + AMP

Given their essential role in cell viability, aaRSs, including ValRS, are significant targets for the development of novel antimicrobial agents.[3][4] This guide provides a detailed examination of the mechanism, kinetics, and structural basis of the initial **valyl adenylate** formation step, tailored for researchers and professionals in drug development.

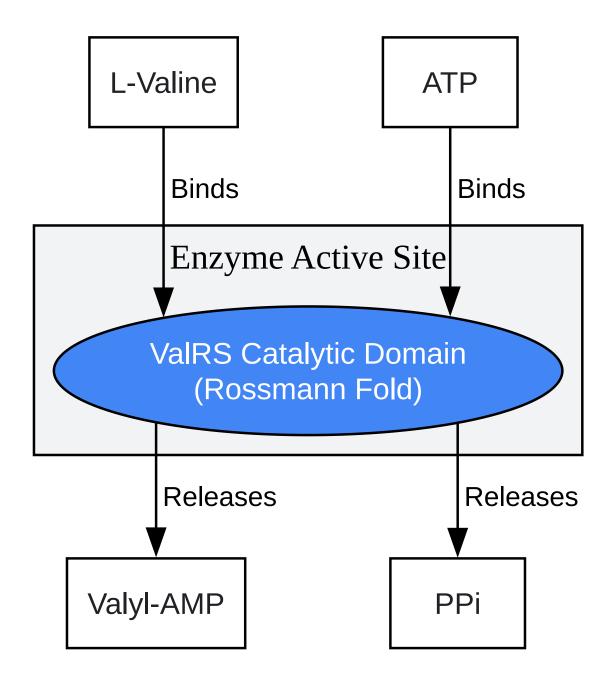


The Catalytic Mechanism of Valyl Adenylate Formation

The formation of **valyl adenylate** occurs within the catalytic active site of ValRS, which is located in a conserved Rossmann fold domain characteristic of class I synthetases.[5] The reaction involves the nucleophilic attack of the carboxylate group of L-valine on the α -phosphate of an ATP molecule, leading to the formation of the mixed anhydride, valyl-AMP, and the subsequent release of inorganic pyrophosphate (PPi).[2][6][7]

This activation step is essential as it creates a high-energy bond that facilitates the subsequent transfer of the valyl moiety to the 3'-end of its cognate tRNA (tRNAVal).[7][8]





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Caption: Reaction pathway for valyl adenylate formation catalyzed by ValRS.

Structural Basis and Substrate Specificity





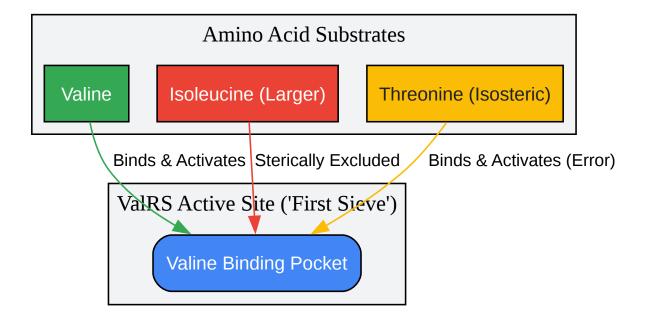


ValRS maintains high fidelity through a "double-sieve" mechanism that ensures the correct selection of valine over other amino acids.[9] The formation of **valyl adenylate** is governed by the first sieve, which is a size-based exclusion mechanism within the catalytic active site.

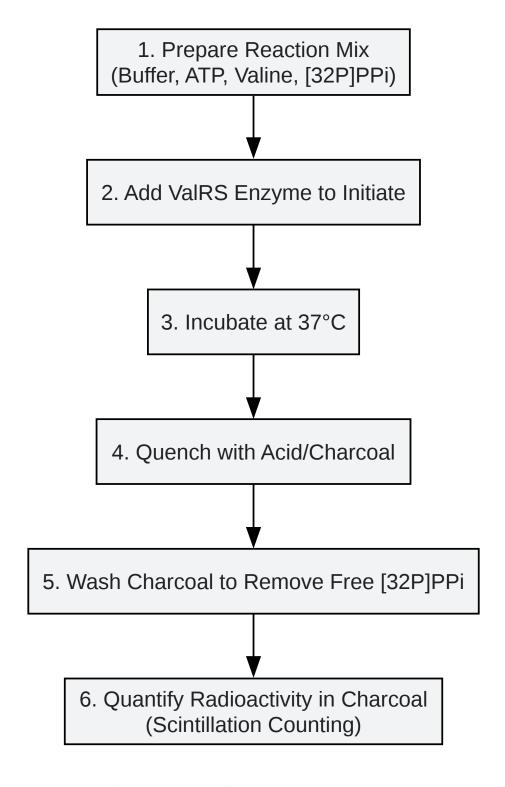
- The "First Sieve": The architecture of the valine binding pocket sterically excludes amino acids larger than valine, such as isoleucine.[9]
- Substrate Recognition: The enzyme specifically recognizes the side chain of valine. While it can mistakenly activate the isosteric but more hydrophilic L-threonine, this error is corrected by a separate editing domain in a subsequent step, not during adenylate formation.[5][9]

The crystal structure of Thermus thermophilus ValRS in complex with a valyl-adenylate analogue has been resolved, providing detailed insights into these interactions.[9][10] The enzyme enfolds the substrates, positioning the valine carboxylate for optimal attack on the ATP's α -phosphate.









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